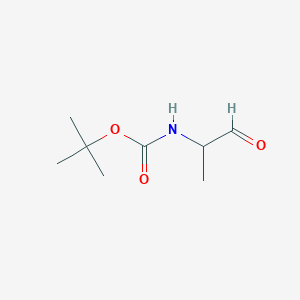

tert-Butyl (1-oxopropan-2-yl)carbamate

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

tert-butyl N-(1-oxopropan-2-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO3/c1-6(5-10)9-7(11)12-8(2,3)4/h5-6H,1-4H3,(H,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEQRZPWMXXJEKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C=O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20337966 | |

| Record name | tert-Butyl (1-oxopropan-2-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20337966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114857-00-0 | |

| Record name | tert-Butyl (1-oxopropan-2-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20337966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl N-(1-oxopropan-2-yl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Ii. Advanced Synthetic Methodologies for Tert Butyl 1 Oxopropan 2 Yl Carbamate and Its Derivatives

Enantioselective Synthesis Approaches

The chirality at the C2 position of tert-Butyl (1-oxopropan-2-yl)carbamate is a crucial feature for its application in the synthesis of complex molecules. Enantioselective methods are therefore paramount to produce the desired stereoisomer in high purity.

Asymmetric Hydrogenation Strategies

Asymmetric hydrogenation of prochiral olefins is a powerful tool for establishing stereocenters. In the context of this compound synthesis, this strategy is typically applied to dehydroalanine derivatives. The hydrogenation of the double bond in an N-acetyldehydroamino acid ester can be catalyzed by chiral rhodium or ruthenium phosphine complexes to yield the desired enantiomer of the protected amino acid with high enantiomeric excess.

Recent advancements have highlighted the efficacy of ruthenium-catalyzed asymmetric hydrogenation. For instance, ruthenium complexes with chiral bisphosphine ligands, such as PhTRAP, have been successfully employed in the highly enantioselective hydrogenation of various N-Boc-indoles, achieving up to 95% enantiomeric excess (ee) dicp.ac.cn. This demonstrates the potential of such catalytic systems for the asymmetric hydrogenation of N-Boc-dehydroalanine precursors to afford enantiomerically pure N-Boc-alanine derivatives, which can then be converted to the target aldehyde. Similarly, rhodium-catalyzed asymmetric hydrogenation, often in conjunction with a borane promoter, has shown remarkable efficiency for tri- and tetrasubstituted alkenes, operating under mild conditions nih.gov. An enantioselective synthesis of a silicon-containing proline surrogate, N-Boc-(R)-silaproline, was achieved via an enantioselective rhodium-catalyzed hydrosilylation of an N-Boc-dehydroalanine derivative with greater than 95% ee nih.gov. These methodologies underscore the potential for producing this compound with high optical purity.

| Catalyst System | Substrate Type | Typical Enantiomeric Excess |

|---|---|---|

| [RuCl2(p-cymene)]2 / PhTRAP | N-Boc-indoles | Up to 95% |

| (NBD)2RhBF4 / Josiphos | N-Boc-dehydroalanine ester | >95% |

Chiral Starting Materials and Auxiliaries

An alternative and widely used approach to enantiomerically pure this compound involves the use of chiral starting materials or chiral auxiliaries.

Chiral Starting Materials: The most direct route utilizes naturally occurring chiral amino acids, such as L-alanine or D-alanine, as the starting material. A common synthetic pathway involves the protection of the amino group of the chiral amino acid, followed by the reduction of the carboxylic acid to an alcohol, and subsequent oxidation to the aldehyde. For example, a straightforward synthesis of (S)-tert-butyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate starts from L-serine . The amino and carboxyl groups of L-serine are first protected, followed by cyclization and subsequent oxidation of the side-chain alcohol to the aldehyde . This general strategy, when applied to L-alanine, provides a reliable route to (S)-tert-butyl (1-oxopropan-2-yl)carbamate.

Chiral Auxiliaries: Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to direct the stereochemical outcome of a subsequent reaction . After the desired stereocenter has been created, the auxiliary can be removed and often recovered for reuse. Evans oxazolidinones are a prominent class of chiral auxiliaries that have been applied to a multitude of stereoselective transformations, including alkylation and aldol reactions . In the synthesis of derivatives of this compound, an Evans auxiliary can be acylated, and the resulting chiral imide can then undergo a diastereoselective alkylation or aldol reaction to introduce the desired stereochemistry at the alpha-carbon researchgate.net. The auxiliary effectively shields one face of the enolate, forcing the electrophile to approach from the less hindered side, thus ensuring high diastereoselectivity osi.lv.

Protection Strategies of the Amino Group

The amino group in 2-aminopropanal is nucleophilic and requires protection to prevent unwanted side reactions during synthesis and functionalization of the aldehyde. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for this purpose due to its stability under various conditions and its ease of removal under acidic conditions.

Utilization of Di-tert-butyl Dicarbonate (B1257347) (Boc2O)

The most common method for the introduction of the Boc protecting group is the reaction of the free amine with di-tert-butyl dicarbonate (Boc₂O), also known as Boc anhydride chemicalbook.comorgsyn.org. This reaction is typically carried out under basic conditions to deprotonate the amino group, enhancing its nucleophilicity.

The protection of L-alanine can be achieved by suspending it in a mixture of water and a solvent like tetrahydrofuran (THF), followed by the addition of a base such as sodium hydroxide (NaOH) and then Boc₂O chemicalbook.com. The reaction proceeds at room temperature, and after workup, N-(tert-Butoxycarbonyl)-L-alanine is obtained in high yield chemicalbook.com.

| Starting Material | Reagents | Solvent | Temperature | Yield |

|---|---|---|---|---|

| L-alanine | (Boc)₂O, NaOH | Water/THF | 0 °C to Room Temperature | High |

Alternative Protecting Group Introduction Methodologies

Alternative N-protecting groups for 2-aminopropanal include the benzyloxycarbonyl (Cbz) and methoxymethyl groups masterorganicchemistry.com. The Cbz group is introduced using benzyl chloroformate (Cbz-Cl) under basic conditions and is typically removed by hydrogenolysis. Other protecting groups commonly used in peptide synthesis, such as the 9-fluorenylmethyloxycarbonyl (Fmoc) group, can also be utilized. The Fmoc group is base-labile, offering an orthogonal protection strategy to the acid-labile Boc group organic-chemistry.org. This orthogonality is particularly useful in complex multi-step syntheses where selective deprotection is required organic-chemistry.org.

Coupling Reactions and Functionalization

The aldehyde functionality of this compound is a versatile handle for a variety of carbon-carbon bond-forming reactions, allowing for the elongation and diversification of the carbon skeleton.

Wittig Reaction: The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes or ketones organic-chemistry.orgmasterorganicchemistry.comwikipedia.orglibretexts.org. It involves the reaction of the aldehyde with a phosphorus ylide (Wittig reagent) organic-chemistry.orgmasterorganicchemistry.comwikipedia.orglibretexts.org. The reaction of this compound with a Wittig reagent, such as one derived from triphenylphosphine, would lead to the formation of a protected, chiral allylic amine. The stereochemistry of the resulting alkene (E or Z) is dependent on the nature of the ylide used organic-chemistry.orgwikipedia.org.

Organometallic Addition: Organometallic reagents, such as Grignard reagents (RMgX) and organolithium reagents (RLi), are strong nucleophiles that readily add to the carbonyl carbon of aldehydes youtube.com. The reaction of this compound with a Grignard reagent would result in the formation of a secondary alcohol with a new stereocenter. The diastereoselectivity of this addition can be influenced by the existing stereocenter and the reaction conditions.

Strecker Synthesis: The Strecker synthesis is a method for the synthesis of α-amino acids starting from an aldehyde masterorganicchemistry.comwikipedia.orgorganic-chemistry.orgmasterorganicchemistry.comaskfilo.com. In a modified Strecker reaction, this compound could react with a cyanide source (e.g., KCN) and an amine to form an α-aminonitrile. Subsequent hydrolysis of the nitrile group would yield a protected β-amino acid derivative. This reaction provides a route to synthesize non-proteinogenic amino acids with a defined stereochemistry at the α-carbon.

Peptide Coupling with N-Boc-Alanine

The formation of a peptide bond is a condensation reaction that links two amino acids together. youtube.com To ensure the correct sequence and prevent self-polymerization, the amine group of one amino acid and the carboxylic acid group of the other must be protected. masterorganicchemistry.com N-Boc-alanine is a key building block in peptide synthesis where the nitrogen of alanine is protected by a Boc group. chemimpex.compubcompare.ai

The coupling of N-Boc-alanine with another amino acid (or a peptide) involves the activation of the carboxylic acid group of N-Boc-alanine. uniurb.it This is typically achieved using a variety of coupling reagents. uni-kiel.de

Common Coupling Reagents:

Carbodiimides: Dicyclohexylcarbodiimide (DCC) and diisopropylcarbodiimide (DIC) are frequently used. They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then attacked by the amino group of the other amino acid. To minimize racemization, an additive such as 1-hydroxybenzotriazole (HOBt) is often included. peptide.com

Onium Salts: Reagents like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are also widely used. merckmillipore.com These reagents are known for their efficiency and for minimizing side reactions. uni-kiel.demerckmillipore.com

The choice of coupling reagent can be critical, especially when dealing with sterically hindered or N-methylated amino acids. For instance, phosphonium reagents like PyBroP and PyCloP have shown better results than other phosphonium-HOBt reagents in the case of N-methylated amino acids. uni-kiel.de

The general procedure for peptide coupling involves dissolving the N-protected amino acid and the amino acid ester in a suitable solvent, such as dichloromethane (DCM) or dimethylformamide (DMF). peptide.com The coupling reagent is then added, and the reaction is stirred until completion. peptide.com

Table 1: Comparison of Common Peptide Coupling Reagents

| Coupling Reagent | Advantages | Disadvantages |

| DCC/DIC | Inexpensive, widely used | Formation of insoluble urea byproduct (DCC), potential for racemization |

| HBTU/TBTU | High coupling efficiency, low racemization | More expensive than carbodiimides |

| PyBOP | Effective for hindered couplings | Byproduct can be carcinogenic (BOP) |

| HATU | Very fast reaction rates, low epimerization | High cost |

Synthesis of Complex Molecules Incorporating the this compound Moiety

The this compound moiety, derived from N-Boc-alanine, is a crucial component in the synthesis of various complex and bioactive molecules. chemimpex.comchemimpex.com Its presence allows for the controlled and sequential addition of other molecular fragments.

One notable application is in the synthesis of peptide-based therapeutics. chemimpex.com The structural properties of N-Boc-alanine facilitate the formation of bioactive peptides that can interact with specific biological targets. chemimpex.com For example, N-Boc-3-Iodo-L-alanine benzyl ester, a derivative, serves as a versatile intermediate for creating non-natural amino acids through palladium-catalyzed cross-coupling reactions. This enables the introduction of diverse substituents, leading to novel amino acid derivatives with tailored properties.

Furthermore, the this compound structure is integral to the development of enzyme inhibitors and other bioactive compounds by mimicking natural amino acids. chemimpex.com

Formation of Dipeptides and Tripeptidomimetics

The synthesis of dipeptides and tripeptidomimetics is a fundamental application of this compound chemistry. The process typically begins with the coupling of N-Boc-alanine with another protected amino acid to form a dipeptide. masterorganicchemistry.com

A common strategy involves protecting the carboxylic acid of the second amino acid as an ester (e.g., a methyl ester). masterorganicchemistry.com This protected amino acid is then reacted with N-Boc-alanine in the presence of a coupling agent like DCC to yield the protected dipeptide. masterorganicchemistry.com

To synthesize a tripeptide, the Boc group is selectively removed from the dipeptide using a strong acid like trifluoroacetic acid (TFA), which leaves the ester protecting group intact. masterorganicchemistry.com The newly liberated amine can then be coupled with another N-Boc-protected amino acid to form the tripeptide. masterorganicchemistry.com This cycle of deprotection and coupling can be repeated to build longer peptide chains. masterorganicchemistry.com

N-Boc-alanine is also utilized in the one-pot synthesis of hybrid tripeptidomimetics that contain both amide and imide functionalities. sigmaaldrich.com

Large-Scale Synthesis and Industrial Considerations

The industrial production of molecules containing the this compound moiety requires careful consideration of efficiency, cost, and environmental impact.

Process Optimization for Efficiency and Cost-Effectiveness

For large-scale synthesis, reaction conditions are optimized to maximize yield and minimize costs. This includes the selection of solvents, reagents, and reaction times. For instance, a common industrial method for preparing Boc-protected amino acids involves reacting the amino acid with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base like triethylamine, using a mixture of acetone and water as the solvent. google.com This method is favored for its high yield, speed, and simple operation. google.com

Post-reaction workup and purification are also critical. Crystallization methods are often employed to improve product purity. google.com In some cases, converting the product to a salt, such as a dicyclohexylamine salt, can facilitate purification, although this adds extra steps to the process. google.com

Green Chemistry Approaches in Synthetic Pathways

Green chemistry principles are increasingly being applied to industrial synthesis to reduce environmental impact. mcours.net This involves using less hazardous solvents, minimizing waste, and improving energy efficiency.

In the context of this compound synthesis, several green approaches have been developed:

Catalyst-free N-tert-butyloxycarbonylation: This method uses water as a solvent and avoids the need for a catalyst, making the process more environmentally friendly. organic-chemistry.org

Solvent-free conditions: Some protocols for the protection of amines with (Boc)₂O can be carried out under solvent-free conditions at ambient temperature, often with a catalytic amount of iodine. organic-chemistry.org

Water-mediated deprotection: The removal of the Boc group can be achieved using water at elevated temperatures, eliminating the need for strong acids like TFA. mcours.net This method is highly efficient and eco-friendly. mcours.net

Use of greener solvents: Replacing hazardous solvents like dichloromethane with more benign alternatives such as ethyl acetate or t-butanol is a key strategy. researchgate.net

These green chemistry approaches not only reduce the environmental footprint of the synthesis but can also lead to safer and more cost-effective industrial processes. acsgcipr.org

Iii. Deprotection Strategies and Mechanistic Investigations

Acid-Catalyzed Deprotection Mechanisms

The most common method for Boc group cleavage involves the use of strong acids. researchgate.net This process relies on the acid-lability of the tert-butyl carbamate (B1207046). The mechanism begins with the protonation of the carbamate, followed by the loss of a stable tert-butyl cation, which then typically forms isobutylene gas and carbon dioxide, releasing the free amine. commonorganicchemistry.com

Kinetic studies on the acid-catalyzed deprotection of Boc-protected amines have revealed significant insights into the reaction mechanism. Research on the HCl-catalyzed deprotection of a Boc-protected amine thioester and a tosylate demonstrated that the reaction rate has a second-order dependence on the concentration of hydrochloric acid (HCl). researchgate.netacs.orgnih.gov This third-order rate law was also observed for the deprotection of the same tosylate using sulfuric acid (H₂SO₄) and methanesulfonic acid (MSA). researchgate.netacs.orgnih.gov

The proposed mechanism to explain this kinetic behavior involves a rapid, reversible protonation of the carbamate. This is followed by a fragmentation to form an ion-molecule pair, which can revert to the protonated carbamate. The rate-limiting step is the subsequent protonation of the carbamic acid within this ion-molecule pair, which drives the reaction forward to produce the protonated carbamic acid and the tert-butyl cation. acs.org

In contrast, deprotection using trifluoroacetic acid (TFA) showed different kinetics. To achieve a reasonable reaction rate, a large excess of TFA was required, and the reaction exhibited an inverse kinetic dependence on the concentration of the trifluoroacetate anion. acs.orgnih.gov

| Acid | Substrate | Kinetic Dependence on Acid Concentration | Reference |

|---|---|---|---|

| HCl | Boc-protected amine thioester | Second-Order | researchgate.netacs.orgnih.gov |

| HCl | Boc-protected amine tosylate | Second-Order | researchgate.netacs.org |

| H₂SO₄ | Boc-protected amine tosylate | Second-Order | acs.org |

| MSA | Boc-protected amine tosylate | Second-Order | acs.org |

| TFA | Boc-protected amine tosylate | Inverse dependence on trifluoroacetate concentration | acs.orgnih.gov |

The second-order dependence on acid concentration for strong acids like HCl highlights the critical role of acid levels throughout the deprotection process. acs.org This higher-order dependence means that the reaction rate is highly sensitive to the amount of acid present, particularly towards the end of the reaction as the acid is consumed. acs.org The reaction rates for the strong acids studied followed the expected order of their acidities: H₂SO₄ > HCl > MSA. acs.org

Solvent choice is also crucial for successful Boc deprotection. Traditional solvent systems like TFA in dichloromethane and HCl in 1,4-dioxane are effective but raise environmental and safety concerns. acsgcipr.org Greener alternatives from solvent classes such as ketones, esters, and ethers are increasingly being sought. acsgcipr.org However, caution is advised with ethers, as strong acids can cause ether cleavage, leading to impurities that may complicate product isolation. acsgcipr.org The selection of a solvent is often determined by achieving an acceptable reaction rate while also allowing for good crystallization of the resulting amine salt. acsgcipr.org

Alternative Deprotection Methodologies

While acid catalysis is the standard, alternative methods have been developed to offer milder conditions, greater selectivity, or different processing advantages.

A mild and selective method for the deprotection of N-Boc groups utilizes oxalyl chloride in methanol. nih.govrsc.orgsemanticscholar.org This reaction proceeds at room temperature, typically within 1 to 4 hours, and can achieve yields up to 90%. nih.govsemanticscholar.org The methodology is effective for a wide range of substrates, including aliphatic, aromatic, and heterocyclic N-Boc protected amines. rsc.orguky.edu The reaction is particularly rapid for aromatic carbamates bearing electron-withdrawing groups. nih.gov

The proposed mechanism is believed to be broader than a simple in-situ generation of HCl. uky.edu It likely involves the electrophilic character of oxalyl chloride, with a plausible addition of the carbamate's carbonyl group to the oxalyl chloride. nih.govuky.edu

| Substrate Type | Reaction Time | Yield | Reference |

|---|---|---|---|

| Aromatic (general) | ~3 hours | >70% | nih.gov |

| Aromatic (with EWG) | ~1 hour | High | nih.gov |

| Structurally Diverse Set | 1–4 hours | Up to 90% | nih.govsemanticscholar.org |

Iron(III) salts have been employed as sustainable catalysts for the selective and practical removal of the Boc group from N,N'-diprotected amino acids and amine derivatives. rsc.orgsemanticscholar.org This method offers a clean process, often not requiring a purification step. rsc.orgsemanticscholar.org FeCl₃ has been shown to be an environmentally friendly and cost-effective Lewis acid for removing the Boc group from N-terminal amino acids in both solution-phase and solid-phase peptide synthesis. researchgate.net This protocol allows for the use of Boc-protected amino acids on acid-sensitive resins typically used in Fmoc chemistry. researchgate.net

Thermal deprotection of N-Boc protected amines can be effectively carried out in continuous flow systems without the need for an acid catalyst. acs.orgacs.orgnih.gov While optimal results are often obtained in solvents like methanol or trifluoroethanol, the deprotection can be performed in various solvents with different polarities. acs.orgnih.gov

Deep Eutectic Solvents (DES) in N-Boc Deprotection

In the pursuit of greener and more sustainable chemical processes, Deep Eutectic Solvents (DES) have emerged as promising alternatives to conventional volatile organic solvents. DES are mixtures of a hydrogen bond acceptor (HBA) and a hydrogen bond donor (HBD) that form a eutectic with a melting point significantly lower than that of the individual components. Their negligible vapor pressure, potential for recyclability, and tunable properties make them attractive media for chemical reactions.

Recent studies have demonstrated the efficacy of Brønsted acidic DES for the deprotection of N-Boc protected amines. A notable example is the use of a DES composed of choline chloride (ChCl) as the HBA and p-toluenesulfonic acid (pTSA) as the HBD. This system serves as both the reaction medium and the catalyst, streamlining the process and minimizing waste.

The proposed mechanism for N-Boc deprotection in a ChCl:pTSA DES involves the protonation of the carbamate oxygen by the acidic DES, which weakens the C-O bond. This is followed by the departure of the stable tert-butyl cation, which can then be quenched or deprotonate to form isobutylene. The resulting carbamic acid is unstable and readily decarboxylates to afford the free amine.

The deprotection of various N-Boc protected amines and amino acid derivatives has been successfully achieved using a 1:1 molar ratio of ChCl:pTSA at room temperature. The reactions are generally rapid, with high to quantitative yields of the corresponding amines. While specific data for the deprotection of tert-Butyl (1-oxopropan-2-yl)carbamate using this method is not extensively documented, the results obtained for structurally similar N-Boc protected amino acid esters provide a strong indication of its potential applicability.

| Substrate | Time (min) | Yield (%) |

|---|---|---|

| N-Boc-L-Alanine methyl ester | 10 | >98 |

| N-Boc-D-Alanine methyl ester | 10 | >98 |

| N-Boc-L-Leucine methyl ester | 25 | 68 |

| N-Boc-L-Valine methyl ester | 25 | 63 |

| N-Boc-benzylamine | 10 | 98 |

| N-Boc-aniline | 15 | 95 |

Data sourced from studies on various N-Boc protected amines and amino acid esters, serving as a model for the potential deprotection of this compound. The yields reported are isolated yields.

Iv. Advanced Research Applications of Tert Butyl 1 Oxopropan 2 Yl Carbamate

Medicinal Chemistry and Drug Development

In the fields of medicinal chemistry and drug development, the compound is primarily utilized as a protected amino acid derivative, enabling the construction of larger, biologically active molecules with high specificity. vulcanchem.com The Boc protecting group is stable under many reaction conditions but can be readily removed under acidic conditions, a feature that is heavily exploited in multi-step syntheses.

tert-Butyl (1-oxopropan-2-yl)carbamate is a fundamental reagent in the synthesis of peptides. In this context, it functions as a protected form of the amino acid alanine (B10760859). The Boc group shields the amine nitrogen, preventing it from undergoing unwanted reactions during the formation of a peptide bond between the carboxyl group of another amino acid and the amine of the subsequent one. This protection strategy is central to both solution-phase and solid-phase peptide synthesis, allowing for the stepwise and controlled elongation of a peptide chain. Once a coupling step is complete, the Boc group can be selectively cleaved, typically with an acid like trifluoroacetic acid (TFA), to expose the amine and prepare it for the addition of the next amino acid in the sequence. This cycle of coupling and deprotection allows chemists to build custom peptides with precisely defined sequences for therapeutic and research purposes.

Beyond peptides, the compound is a key intermediate in the synthesis of a wide array of complex organic molecules and pharmaceuticals. vulcanchem.com Its dual functionality—a protected amine and a reactive aldehyde—provides a scaffold that can be elaborated upon to create diverse molecular architectures. For instance, derivatives of tert-butyl carbamate (B1207046) are instrumental in the synthesis of important drugs. One patent describes a process where a related compound, (R)-[1-(hydroxymethyl)-2-carbonyl-2-[(phenylmethyl)amino]ethyl]-carbamic acid tert-butyl ester, serves as a precursor in a synthetic route to Lacosamide, an anticonvulsant medication. google.com This highlights how the core structure is integrated into multi-step synthetic plans for producing established therapeutic agents. The general class of carbamates is recognized for its importance as an intermediate in the creation of pharmaceutical and agrochemical compounds. jocpr.com

The structural features of this compound make it an attractive starting point for the design of enzyme inhibitors and receptor ligands. The aldehyde group is an electrophilic center that can react with nucleophilic residues, such as cysteine or serine, found in the active sites of many enzymes. This reactivity can be harnessed to design covalent inhibitors that form a stable bond with their target enzyme, leading to potent and often irreversible inhibition. The protected alanine framework provides a simple, chiral scaffold that can be modified to create peptidomimetics or other small molecules tailored to fit the specific binding pocket of a target protein. The broader family of carbamate compounds is known to possess a range of biological activities, including roles as enzyme inhibitors. jocpr.com

Material Science Applications

While primarily known for its role in medicinal chemistry, derivatives of the this compound structure are also being explored for applications in material science.

Although direct incorporation of the title compound into polymer backbones is not extensively documented, related carbamate structures are generally considered useful in polymer chemistry. jocpr.com More specifically, a derivative synthesized from the core structure has been investigated for its properties as a functional material for surface protection. A study detailed the synthesis of tert-butyl(1-(2-(4-nitrobenzylidene)hydrazinyl)-1-oxopropan-2yl)-carbamate (AAD) and evaluated its efficacy as a corrosion inhibitor for cold-rolled close-annealed (CRCA) metal in a 1M HCl solution. researchgate.net The investigation found that the compound acted as an effective anodic type inhibitor, with its performance characterized through various electrochemical methods. researchgate.net

| Technique | Purpose in AAD Corrosion Inhibitor Study |

| FTIR & ¹H NMR | Confirmed the chemical structure of the synthesized inhibitor. researchgate.net |

| SEM | Visualized the surface of the metal to assess the protective layer. researchgate.net |

| PDP & EIS | Electrochemical methods used to determine inhibition efficiency and mechanism. researchgate.net |

| DFT | Theoretical calculations to model the inhibitor's electronic properties and adsorption. researchgate.net |

Mechanistic Organic Chemistry Studies

Derivatives of this compound also serve as model compounds for mechanistic studies in organic and physical chemistry. The same study that investigated the corrosion inhibiting properties of the AAD derivative also performed detailed mechanistic explorations. researchgate.net Researchers used Density Functional Theory (DFT) for quantum chemical calculations to understand the relationship between the molecule's structure and its inhibitory function. researchgate.net Furthermore, the study examined thermodynamic parameters and Langmuir adsorption isotherms to quantitatively describe how the inhibitor adheres to the metal surface, providing insight into the fundamental mechanism of its protective action. researchgate.net

Computational Chemistry and DFT Explorations

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding the electronic structure and reactivity of organic molecules. While specific DFT studies on this compound are not extensively documented in publicly available literature, the principles and methodologies are widely applied to analogous structures, providing valuable insights into its behavior.

Research on derivatives, such as tert-butyl(1-(2-(4-nitrobenzylidene)hydrazinyl)-1-oxopropan-2-yl)carbamate, has utilized DFT for physicochemical characterization. researchgate.netresearchgate.net Such studies typically involve optimizing the molecular geometry to find the lowest energy conformation and calculating various electronic properties. These properties can help in predicting the molecule's reactivity, stability, and potential interaction with other chemical species.

For a molecule like this compound, DFT calculations can elucidate key parameters that govern its chemical behavior. These parameters are often correlated with experimental observations.

Calculated Molecular Properties and Their Significance:

| Parameter | Significance in the Context of this compound |

| HOMO/LUMO Energies | The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies indicate the molecule's ability to donate or accept electrons, respectively. The HOMO is likely localized on the nitrogen atom of the carbamate and the oxygen of the carbonyl group, while the LUMO is expected to be centered on the aldehyde functional group, predicting its susceptibility to nucleophilic attack. |

| Molecular Electrostatic Potential (MEP) | MEP maps visualize the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the aldehyde oxygen would show a negative potential, while the aldehyde carbon would exhibit a positive potential, guiding intermolecular interactions. |

| Natural Bond Orbital (NBO) Analysis | NBO analysis provides insights into charge delocalization and donor-acceptor interactions within the molecule, helping to understand the stability conferred by the tert-butoxycarbonyl (Boc) protecting group. |

Furthermore, computational models have been developed to study the binding of similar molecules, like L-alanine analogues, to receptors. nih.gov These studies use methods to calculate binding affinities and analyze interactions, which are crucial in drug design and understanding biological processes. nih.gov Although focused on receptor binding, the computational techniques employed are directly applicable to studying the interactions of this compound in various chemical environments.

Investigation of Reaction Mechanisms and Intermediates

This compound, commonly known as N-Boc-alaninal, serves as a critical intermediate in a variety of organic syntheses, particularly in the construction of more complex molecules such as pharmaceuticals and peptides. Its bifunctional nature, possessing both a reactive aldehyde and a protected amine, allows for a diverse range of chemical transformations.

The tert-butoxycarbonyl (Boc) group is a widely used amine protecting group due to its stability under many reaction conditions and its ease of removal under mildly acidic conditions. total-synthesis.com The deprotection mechanism typically involves protonation of the carbonyl oxygen of the Boc group, followed by a fragmentation to release the free amine, carbon dioxide, and isobutene. total-synthesis.com

As an intermediate, the aldehyde functionality of this compound is the primary site of reaction. It can undergo a variety of transformations, including:

Nucleophilic Addition: The electrophilic aldehyde carbon is susceptible to attack by various nucleophiles, such as organometallic reagents (e.g., Grignard reagents, organolithiums) or enolates, to form secondary alcohols.

Reduction: The aldehyde can be selectively reduced to a primary alcohol using reducing agents like sodium borohydride. This transformation is a key step in the synthesis of N-Boc-alaninol.

Oxidation: Oxidation of the aldehyde group can yield the corresponding carboxylic acid, N-Boc-alanine.

Reductive Amination: The aldehyde can react with an amine in the presence of a reducing agent to form a new secondary or tertiary amine.

The investigation of reaction mechanisms involving this intermediate is crucial for optimizing reaction conditions and minimizing side products. For instance, in the synthesis of larger molecules, the stereochemistry at the alpha-carbon must be controlled, and understanding the reaction intermediates and transition states is key to achieving high stereoselectivity. The Boc group's role is to prevent the amine from participating in unwanted side reactions during these transformations. researchgate.net

Analytical Method Development for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds. For this compound, both ¹H and ¹³C NMR provide definitive information for its structural confirmation and purity assessment.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show characteristic signals for each type of proton present in the molecule. Based on data from structurally similar compounds, the following resonances can be anticipated:

A singlet integrating to 9 protons for the tert-butyl group of the Boc protector.

A doublet for the methyl group adjacent to the chiral center.

A multiplet for the proton at the chiral center, coupled to the protons of the adjacent methyl and aldehyde groups.

A doublet for the aldehyde proton.

A broad singlet for the N-H proton of the carbamate.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information about the carbon skeleton of the molecule. The expected chemical shifts for this compound, inferred from data on N-Boc-alanine and related compounds, would include: researchgate.netnih.govresearchgate.netsigmaaldrich.com

A signal for the carbonyl carbon of the aldehyde group.

A signal for the carbonyl carbon of the Boc group.

A signal for the quaternary carbon of the tert-butyl group.

A signal for the methyl carbons of the tert-butyl group.

A signal for the alpha-carbon (chiral center).

A signal for the methyl carbon adjacent to the chiral center.

The precise chemical shifts and coupling constants from both ¹H and ¹³C NMR spectra allow for the unambiguous assignment of the structure of this compound.

High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the separation, identification, and quantification of components in a mixture. For chiral molecules like this compound, chiral HPLC is essential for determining enantiomeric purity. The separation of enantiomers is critical in pharmaceutical applications, as different enantiomers can have distinct biological activities.

The enantiomers of closely related compounds, such as t-BOC-alanine, have been successfully resolved using chiral stationary phases (CSPs). sigmaaldrich.com A common approach involves the use of columns with a chiral selector immobilized on the stationary phase. These selectors interact differently with each enantiomer, leading to different retention times and thus, separation.

A typical HPLC method for the analysis of t-BOC-alanine enantiomers, which can be adapted for this compound, is detailed below: sigmaaldrich.com

Example HPLC Method for Enantiomeric Purity Assessment:

| Parameter | Condition |

| Column | Astec® CHIROBIOTIC® T, 25 cm x 4.6 mm I.D., 5 µm particles |

| Mobile Phase | [A] 20 mM ammonium (B1175870) acetate, pH 6; [B] methanol; (90:10, A:B) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detector | UV, 230 nm |

| Injection Volume | 5 µL |

This method allows for the baseline separation of the enantiomers, enabling the accurate determination of the enantiomeric excess (ee) of a sample. The development and validation of such HPLC methods are crucial for quality control in the synthesis of enantiomerically pure compounds.

V. Future Research Directions and Emerging Trends

Development of Novel and Sustainable Synthetic Routes

Traditional syntheses of tert-Butyl (1-oxopropan-2-yl)carbamate often rely on stoichiometric reagents and require cryogenic conditions, which can be resource-intensive and generate significant waste. Consequently, a major focus of future research is the development of greener and more sustainable synthetic protocols.

Key areas of investigation include:

Catalytic Methods: The exploration of catalytic oxidation of N-Boc-alaninol to the corresponding aldehyde presents a promising avenue. This approach would replace stoichiometric oxidants with catalytic systems, potentially using molecular oxygen or hydrogen peroxide as the terminal oxidant, thereby reducing waste and improving atom economy.

Biocatalysis: Enzymatic synthesis offers a highly selective and environmentally benign alternative. The use of oxidoreductases for the conversion of N-Boc-alaninol to Boc-L-alaninal could be performed in aqueous media under mild conditions, aligning with the principles of green chemistry. rsc.org

Flow Chemistry: Continuous flow chemistry provides enhanced control over reaction parameters, improved safety, and potential for facile scale-up. rsc.orgunimi.it Developing a flow-based synthesis of this compound could lead to more efficient and reproducible manufacturing processes. durham.ac.ukrsc.org This technology is particularly advantageous for handling hazardous intermediates and reagents. rsc.org

Alternative Starting Materials: Research into alternative and more readily available starting materials for the synthesis of this compound is another area of interest. This could involve developing novel synthetic pathways from bio-based feedstocks.

A comparison of current and potential future synthetic approaches is summarized in the table below.

| Method | Reagents & Conditions | Advantages | Disadvantages | Sustainability Aspect |

| Current Methods | ||||

| Swern/Moffatt Oxidation | Oxalyl chloride/DMSO or DCC/DMSO, cryogenic temperatures | High yields, reliable | Requires stoichiometric reagents, produces odorous byproducts, cryogenic conditions | Low |

| Dess-Martin Periodinane | Dess-Martin periodinane, room temperature | Mild conditions, high yields | Expensive reagent, generates periodinane waste | Low to Medium |

| Future Directions | ||||

| Catalytic Oxidation | Metal catalyst (e.g., Ru, Pd), O2 or H2O2 | Atom-economical, reduced waste | Catalyst development and recovery can be challenging | High |

| Biocatalysis | Oxidoreductase enzymes, aqueous buffer, mild temp. | High selectivity, environmentally benign, biodegradable catalyst | Enzyme stability and cost can be limiting factors | Very High |

| Flow Chemistry | Packed-bed reactors, immobilized reagents | Enhanced safety and control, easy scale-up, improved efficiency | Initial setup cost can be high | High |

Exploration of New Applications in Emerging Fields

While the primary application of this compound has been in peptide synthesis and as a precursor for chiral amines, its utility is expanding into other areas of chemical and biological sciences. chemimpex.com

Emerging applications being explored include:

Medicinal Chemistry: The aldehyde functionality of this compound makes it a valuable synthon for the preparation of complex heterocyclic scaffolds, which are prevalent in many biologically active molecules. nih.gov It has been used in the synthesis of inhibitors for enzymes such as human gamma-glutamyl transpeptidase and lymphoid-specific tyrosine phosphatase, as well as in the development of novel antibacterial and antiviral agents. nih.govgoogle.comgoogle.com Its role as a building block for somatostatin (B550006) receptor subtype 4 (SSTR4) agonists is also being investigated. google.com

Chemical Biology: As a chiral aldehyde, it can be employed as a probe to study biological processes. For instance, it can be used in the design of activity-based probes for enzyme profiling or as a component in the synthesis of molecules for bioconjugation. chemimpex.com

Materials Science: The incorporation of chiral units like this compound into polymeric structures could lead to the development of novel materials with unique optical or recognition properties. Its precursor, Boc-L-alanine, has been used to modify 1,8-naphthyridine (B1210474) ligands to create materials with distinct phosphorescent properties. researchgate.net

Advanced Mechanistic Investigations and Computational Modeling

A deeper understanding of the reactivity and stereoselectivity of reactions involving this compound is crucial for the rational design of new synthetic methods and applications. Advanced mechanistic studies, combining experimental techniques with computational modeling, are becoming increasingly important.

Future research in this area will likely focus on:

Reaction Pathway Elucidation: Using techniques such as in-situ spectroscopy and kinetic analysis to elucidate the mechanisms of key reactions, such as reductive aminations and multicomponent reactions involving this compound.

Computational Modeling: Employing Density Functional Theory (DFT) and other computational methods to model transition states and reaction intermediates. researchgate.net This can provide insights into the origins of stereoselectivity and help in the design of more efficient catalysts and reaction conditions.

Predictive Modeling: Developing predictive models for the outcome of reactions involving this compound based on substrate structure and reaction parameters. This could accelerate the discovery of new transformations and applications.

By focusing on these future research directions, the scientific community can continue to unlock the full potential of this compound as a valuable tool in chemical synthesis and beyond.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.